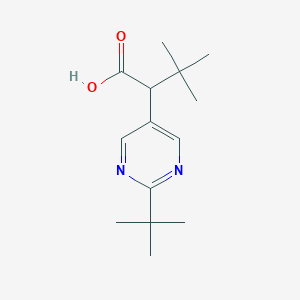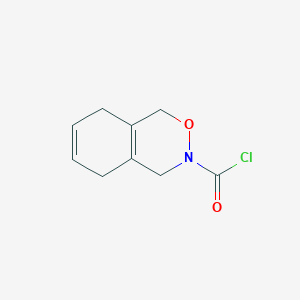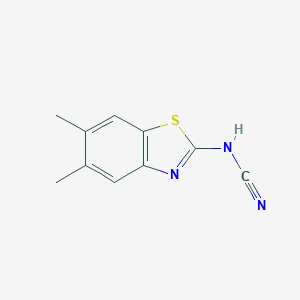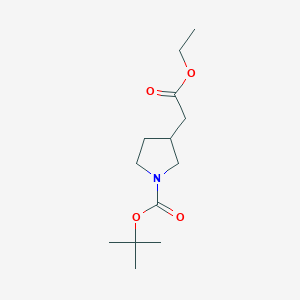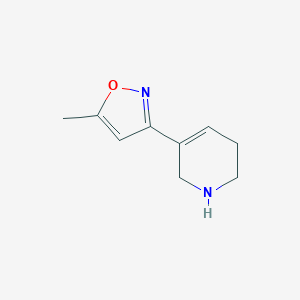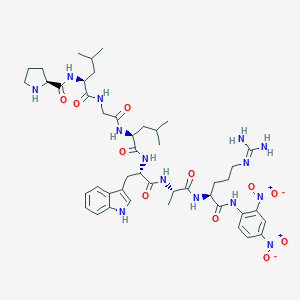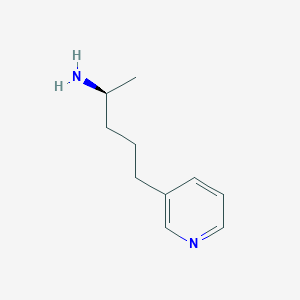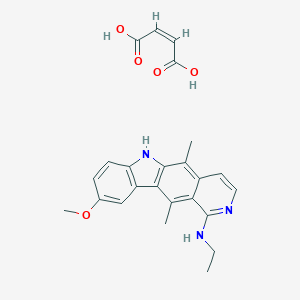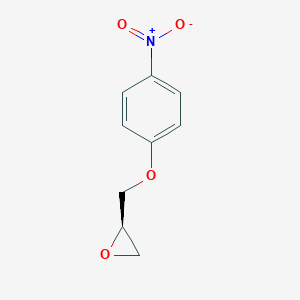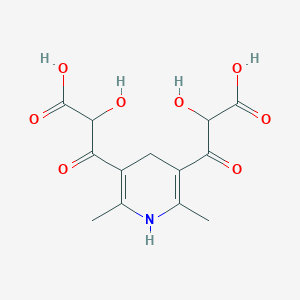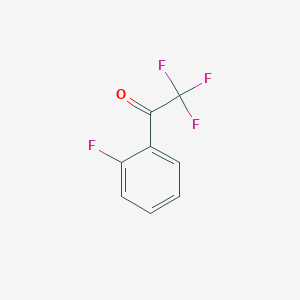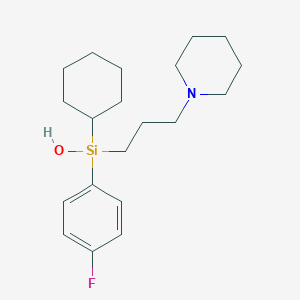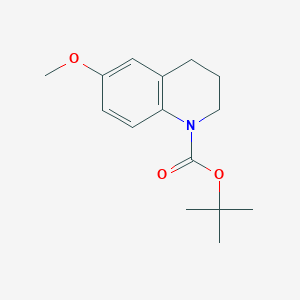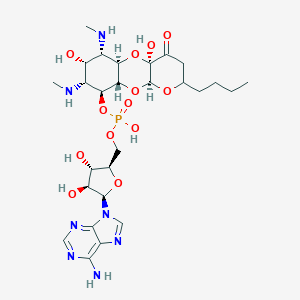![molecular formula C9H13NO2 B037777 1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) CAS No. 112256-68-5](/img/structure/B37777.png)
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) is a bicyclic compound that has been extensively studied for its potential applications in various scientific research fields. The compound is also known as tropinone and is a precursor to several important alkaloids, including cocaine.
Mécanisme D'action
The mechanism of action of tropinone is not well understood. However, it is believed to act as a competitive inhibitor of the enzyme dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels and may contribute to the stimulant effects of cocaine.
Effets Biochimiques Et Physiologiques
Tropinone has been shown to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to have analgesic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tropinone has several advantages as a research tool. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, its use is limited by its potential for abuse and its association with illegal drugs such as cocaine.
Orientations Futures
There are several future directions for research on tropinone. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of research is the development of new drugs based on the structure of tropinone, particularly for the treatment of neurological disorders such as Parkinson's disease. Finally, there is a need for further research into the biochemical and physiological effects of tropinone, particularly its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of tropinone involves the condensation of acetone and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of steps, including aldol condensation, dehydration, and cyclization, to form the final product.
Applications De Recherche Scientifique
Tropinone has been used in various scientific research fields, including medicinal chemistry, organic synthesis, and pharmacology. It is an important precursor to several alkaloids, including cocaine, which has been extensively studied for its effects on the central nervous system.
Propriétés
Numéro CAS |
112256-68-5 |
|---|---|
Nom du produit |
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
(2R,5S)-2-propan-2-yl-1-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C9H13NO2/c1-5(2)9-7(11)3-6-4-8(12)10(6)9/h5-6,9H,3-4H2,1-2H3/t6-,9+/m0/s1 |
Clé InChI |
BQKCROKOLTXXFZ-IMTBSYHQSA-N |
SMILES isomérique |
CC(C)[C@@H]1C(=O)C[C@@H]2N1C(=O)C2 |
SMILES |
CC(C)C1C(=O)CC2N1C(=O)C2 |
SMILES canonique |
CC(C)C1C(=O)CC2N1C(=O)C2 |
Synonymes |
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



